Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a methyl ester at the 2-position. This scaffold is pivotal in medicinal chemistry due to its versatility in forming bioactive derivatives, particularly as kinase inhibitors and anticancer agents . Its synthesis typically involves condensation reactions, such as the coupling of 6-methylpyridin-2-amine with methyl 3-bromo-2-oxopropionate, followed by purification via recrystallization .
Properties
IUPAC Name |
methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9-11-8(10(13)14-2)6-12(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSZDDQCBJDTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Ester Group Variations
- This analog is commercially available and used in drug discovery for further derivatization .
Halogen-Substituted Derivatives
- Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a): The bromine atom at the 8-position introduces a reactive site for Suzuki cross-coupling, enabling the synthesis of biaryl derivatives. This compound exhibits a high yield (83.3%) and is utilized in constructing tetracyclic pyrido-thienopyrimidinones for bioactive molecule development .
- Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate :
Bromination at the 6-position instead of methylation alters electronic properties, which may influence binding to biological targets like cyclin-dependent kinases (CDKs) .
Amino-Substituted Analogs
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: The amino group enhances solubility and provides a handle for further functionalization. This derivative is a precursor to CDK inhibitors and anticonvulsant agents .
Quinazoline Hybrid Derivatives
- Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t): Hybridization with a quinazoline moiety improves PI3Kα inhibitory activity. However, its synthesis yield is relatively low (39.5%), and it has a melting point of 172.8–174.3°C .
- Methyl 6-(4-(Ethyl(phenyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10u): Substituting methyl with ethyl in the quinazoline side chain increases yield to 51.4% and raises the melting point to 286.5–287.9°C, suggesting enhanced crystallinity .
Chloropyridinyl Derivatives
- Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1011717-00-2):
The 2-chloropyridinyl group introduces steric bulk, which may modulate receptor binding selectivity. This compound is used in kinase inhibitor research .
Comparative Data Table
Key Findings and Implications
Ester Group Impact : Ethyl esters generally offer higher hydrophobicity than methyl esters, which may improve pharmacokinetic properties .
Halogenation : Bromine substituents enhance reactivity for cross-coupling reactions, enabling diversification into complex bioactive molecules .
Hybrid Structures : Quinazoline hybrids (e.g., 10t, 10u) show promise in kinase inhibition but require optimization for synthetic efficiency due to lower yields .
Biological Activity
Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.
Target Pathways
this compound has been studied for its interaction with various biological targets, including:
- Enzymatic Interactions : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs. This interaction can lead to the formation of reactive intermediates that may exhibit cytotoxic effects on cells.
- Cell Signaling Modulation : It influences key signaling pathways by modulating the activity of kinases and phosphatases, which can alter gene expression and cellular functions such as proliferation and apoptosis .
The compound exhibits significant biochemical properties that contribute to its biological activity:
- Antimicrobial Activity : Similar compounds have shown efficacy against multidrug-resistant strains of bacteria and tuberculosis (TB). This compound's structural analogs have demonstrated promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
- Anticancer Potential : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. In vitro studies have shown submicromolar inhibitory activity against various tumor cell lines, suggesting that this compound may possess similar anticancer properties .
Antimicrobial Activity
A study conducted by Moraski et al. highlighted the anti-TB activity of imidazo[1,2-a]pyridine derivatives. The research identified several compounds with significant inhibitory effects on both replicating and non-replicating strains of M. tuberculosis. This compound's structural features may contribute to similar activities, warranting further investigation into its antimicrobial efficacy against resistant strains.
Anticancer Efficacy
In a recent investigation into a series of imidazo[1,2-a]pyridine derivatives, compounds showed promising results in inhibiting PI3Kα activity, a critical pathway in cancer progression. The study indicated that structural modifications could enhance their anticancer properties. This compound could be a candidate for further optimization based on these findings .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) to form the imidazo[1,2-a]pyridine core. For example, methyl esters are introduced via carboxylation reactions using methyl chloroformate or similar reagents. Key steps include:
- Reagent selection : Use of 2-amino-4,5-dicyanoimidazole or analogous precursors to ensure regioselectivity .
- Reaction optimization : Temperature control (80–120°C) and solvent choice (e.g., DMF or ethanol) to improve yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and ester functionality (e.g., ester carbonyl signals at ~165–170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- Melting point analysis : Consistency with literature values (e.g., 172–174°C for related derivatives) .
Basic: What preliminary pharmacological screening approaches are used to evaluate this compound?
Answer:
Initial biological evaluation focuses on:
- Enzyme inhibition assays : Testing against targets like PI3Kα or cyclin-dependent kinases (CDKs) using fluorescence polarization or ADP-Glo™ kinase assays .
- Cytotoxicity profiling : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Structural analogs : Comparing activity with derivatives (e.g., 6-substituted quinazoline hybrids) to establish structure-activity relationships (SAR) .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., In(OTf)₃) to accelerate cyclization steps .
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 24h to 2h) while maintaining regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) to stabilize intermediates in one-pot reactions .
- Protecting group strategies : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardized assay conditions : Ensuring consistent cell lines, incubation times, and controls .
- Metabolic stability testing : Assessing compound degradation in vitro (e.g., liver microsomes) to explain potency discrepancies .
- Crystallographic analysis : Resolving binding modes via X-ray co-crystallography with target proteins (e.g., PI3Kα) .
- Data normalization : Using reference inhibitors (e.g., LY294002 for PI3Kα) to calibrate activity measurements .
Advanced: What computational methods support the design of analogs with enhanced activity?
Answer:
Computational approaches include:
- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites .
- QSAR modeling : Building regression models using descriptors like logP, polar surface area, and H-bond donors .
- DFT calculations : Evaluating electronic properties (e.g., frontier molecular orbitals) to guide substituent selection .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
Stability protocols involve:
- Forced degradation studies : Exposure to heat (40–60°C), light, and pH extremes (1–13) followed by HPLC monitoring .
- Storage recommendations : Lyophilization and storage at -20°C in amber vials to prevent ester hydrolysis .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Answer:
Regioselectivity is addressed via:
- Directed ortho-metalation : Using directing groups (e.g., esters) to control substitution patterns .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic esters at the 6-position .
- Protecting group tactics : Temporary protection of reactive sites (e.g., amines) during multi-step syntheses .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use of fume hoods during synthesis to minimize inhalation risks .
- Waste disposal : Segregation of organic waste for incineration by licensed facilities .
Advanced: How are isotopic labeling techniques applied to study metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
